molecular formula C19H20O2 B2398449 2-Cyclopentyl-1-(4-phenoxyphenyl)ethan-1-one CAS No. 1183760-48-6

2-Cyclopentyl-1-(4-phenoxyphenyl)ethan-1-one

Cat. No.: B2398449
CAS No.: 1183760-48-6
M. Wt: 280.367
InChI Key: AIIMBSMASMLBEL-UHFFFAOYSA-N
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Description

2-Cyclopentyl-1-(4-phenoxyphenyl)ethan-1-one is an organic compound with the molecular formula C19H20O2 and a molecular weight of 280.37 g/mol. This compound features a cyclopentyl group attached to an ethanone moiety, which is further substituted with a phenoxyphenyl group. It is widely used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopentyl-1-(4-phenoxyphenyl)ethan-1-one typically involves the reaction of cyclopentanone with 4-phenoxybenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize advanced catalytic systems and optimized reaction conditions to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopentyl-1-(4-phenoxyphenyl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol.

    Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-Cyclopentyl-1-(4-phenoxyphenyl)ethan-1-one has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Cyclopentyl-1-(4-phenoxyphenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    2-Cyclopentyl-1-(4-phenoxyphenyl)ethan-1-amine: A structurally similar compound with an amine group instead of an ethanone group.

    4-Phenoxyphenyl derivatives: Compounds with similar phenoxyphenyl groups but different substituents on the cyclopentyl ring.

Uniqueness

2-Cyclopentyl-1-(4-phenoxyphenyl)ethan-1-one is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its structural features make it a valuable compound for various research applications and potential therapeutic uses.

Properties

IUPAC Name

2-cyclopentyl-1-(4-phenoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20O2/c20-19(14-15-6-4-5-7-15)16-10-12-18(13-11-16)21-17-8-2-1-3-9-17/h1-3,8-13,15H,4-7,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIIMBSMASMLBEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CC(=O)C2=CC=C(C=C2)OC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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